molecular formula C15H19NO3 B1147646 (R)-4-(3-(Cyclopentyloxy)-4-hydroxyphenyl)pyrrolidin-2-one CAS No. 347148-59-8

(R)-4-(3-(Cyclopentyloxy)-4-hydroxyphenyl)pyrrolidin-2-one

Cat. No. B1147646
M. Wt: 261.32
InChI Key:
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Description

Pyrrolidin-2-ones are important heterocyclic motifs found in natural products and biologically active synthetic molecules . They are characterized by a five-membered ring structure containing a nitrogen atom and a carbonyl group .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones often involves cascade reactions of N-substituted piperidines . One method involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves a photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines .


Molecular Structure Analysis

The molecular structure of pyrrolidin-2-ones consists of a five-membered ring with a nitrogen atom and a carbonyl group . The exact structure of “®-4-(3-(Cyclopentyloxy)-4-hydroxyphenyl)pyrrolidin-2-one” would include additional functional groups attached to this basic ring structure.


Chemical Reactions Analysis

The chemical reactions involving pyrrolidin-2-ones can be quite complex and depend on the specific substituents present on the molecule . For example, the formation of pyrrolidin-2-ones can involve a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidin-2-ones would depend on their specific chemical structure. Some general properties of pyrrolidin-2-ones include their reactivity with various chemical reagents and their potential to form hydrogen bonds due to the presence of the carbonyl group .

Scientific Research Applications

Structural Motifs in Biological and Pharmacological Compounds

The structure of (R)-4-(3-(Cyclopentyloxy)-4-hydroxyphenyl)pyrrolidin-2-one is found in various biologically important and pharmacologically relevant alkaloids. Derivatives of the spirooxindole ring system, to which this compound is related, are used as antimicrobial and antitumor agents. They also function as inhibitors of the human NK1 receptor. These derivatives are present in alkaloids like horsifiline, spirotryprostatin, and (+) elacomine, and have applications in cancer therapeutics (Sundar et al., 2011).

Synthesis and Crystal Structures in Chemical Studies

Studies on the synthesis and crystal structures of related compounds provide insights into the molecular configurations and stability. For example, the investigation of the crystal structures of 4'-Nitro-3',5'-diphenylspiro[indoline-3,2'-pyrrolidin]-2-one and related compounds revealed specific motifs and intermolecular hydrogen bonds that stabilize their structure. Such studies are crucial for understanding the chemical properties and potential applications of these compounds (Sundar et al., 2011).

Enantiomerically Pure Pyrrolidines in Asymmetric Syntheses

Enantiomerically pure pyrrolidines, which include compounds structurally similar to (R)-4-(3-(Cyclopentyloxy)-4-hydroxyphenyl)pyrrolidin-2-one, are obtained through 1,3-dipolar cycloaddition of azomethine ylides and sugar enones derived from pentoses. These compounds are crucial for asymmetric syntheses and have been used to derive optically active γ-amino acids and pyrrolidines, indicating their importance in the field of stereospecific synthesis and pharmaceutical applications (Udry et al., 2014).

Applications in Advanced Materials and Crystallography

The structure and properties of pyrrolidin-2-ones and their derivatives have implications in materials science. For example, the synthesis of specific derivatives can lead to new medicinal molecules with improved biological activity. Studies in this area often focus on the synthesis conditions, chemical properties, and potential biological activities of these compounds (Rubtsova et al., 2020).

properties

IUPAC Name

(4R)-4-(3-cyclopentyloxy-4-hydroxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-13-6-5-10(11-8-15(18)16-9-11)7-14(13)19-12-3-1-2-4-12/h5-7,11-12,17H,1-4,8-9H2,(H,16,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXDMOACSRAMFI-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=CC(=C2)C3CC(=O)NC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)OC2=C(C=CC(=C2)[C@H]3CC(=O)NC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-(3-(Cyclopentyloxy)-4-hydroxyphenyl)pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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